Boc-2-amino-3-methoxybutanoic acid chemical properties
Boc-2-amino-3-methoxybutanoic acid chemical properties
This guide details the chemical properties, synthesis, and applications of Boc-2-amino-3-methoxybutanoic acid (also known as Boc-O-methyl-L-threonine ), a critical building block in peptidomimetic drug design.
Executive Summary
Boc-2-amino-3-methoxybutanoic acid (Boc-Thr(Me)-OH) is a protected amino acid derivative used to modify the physicochemical profile of therapeutic peptides. By capping the side-chain hydroxyl group of threonine with a methyl ether, researchers can significantly increase the lipophilicity of a peptide sequence, disrupt aggregation-prone
Chemical Identity & Stereochemistry
The compound exists as four potential stereoisomers. The most relevant for drug development is derived from L-Threonine , retaining the natural
| Property | Detail |
| IUPAC Name | |
| Common Name | Boc-O-methyl-L-threonine; Boc-Thr(Me)-OH |
| CAS Number | 48068-25-3 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 233.26 g/mol |
| Chiral Centers | C2 ( |
| Stereoisomers | Boc-L-allo-Thr(Me)-OH (CAS: 104195-80-4) is the |
Structural Visualization
The methoxy group at the
Physicochemical Properties
Data below represents typical values for high-purity research grade material.
| Parameter | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75 – 85 °C (Experimental determination recommended per batch) |
| Solubility | Soluble in DCM, DMF, MeOH, EtOAc; Sparingly soluble in water |
| pKa (COOH) | ~3.8 (Predicted) |
| Hygroscopicity | Low to Moderate (Store with desiccant) |
| Storage | -20 °C (Long term); 2-8 °C (Working stock) |
Synthesis & Manufacturing Protocol
Expert Insight: The direct methylation of Boc-Threonine is chemically challenging. Using strong bases (e.g., NaH) with methyl iodide often leads to racemization at the
The Silver Oxide (
Validated Synthetic Workflow (Method A)
This protocol utilizes a "protect-methylate-deprotect" strategy to ensure regiospecificity.
-
Esterification: Protect the carboxylic acid of Boc-Thr-OH (e.g., Methyl Ester).
-
O-Methylation: Treat with Methyl Iodide (
) and Silver Oxide ( ). -
Saponification: Mild hydrolysis to release the free acid.
Figure 1: Synthetic pathway for Boc-2-amino-3-methoxybutanoic acid emphasizing the critical O-methylation step.
Detailed Protocol Steps
-
O-Methylation (Critical Step):
-
Dissolve Boc-Thr-OMe (1.0 eq) in anhydrous DMF.
-
Add Methyl Iodide (5-10 eq) and freshly prepared Silver(I) Oxide (
, 2-3 eq). -
Stir at room temperature for 24–48 hours in the dark (foil-wrapped flask).
-
Why:
acts as a mild base/scavenger that promotes attack on MeI without abstracting the acidic -proton, thus preventing racemization.
-
-
Hydrolysis (Racemization Risk):
-
Dissolve the methylated ester in THF/Water (3:1).
-
Add LiOH (1.1 eq) at 0°C . Monitor by TLC.
-
Caution: Do not heat. Prolonged exposure to base at room temperature can cause epimerization to the allo isomer. Acidify carefully with 1N HCl to pH 3 and extract immediately.
-
Quality Control: A Self-Validating System
To ensure "Trustworthiness" in your experiments, every batch must pass these checkpoints:
-
Proton NMR (
-NMR): Look for the diagnostic methoxy singlet at ppm. Ensure the -proton coupling constant ( ) matches the configuration (typically smaller value than the allo isomer). -
Chiral HPLC: Use a Chiralpak AD-H or OD-H column to quantify enantiomeric excess (% ee). The allo-isomer (diastereomer) will have a distinct retention time.
-
Optical Rotation: Compare
to the Certificate of Analysis. A significant deviation often indicates partial racemization during the hydrolysis step.
Applications in Drug Design
Modulating Peptide Solubility
The conversion of the hydroxyl group (-OH) to a methoxy group (-OMe) caps the polar hydrogen bond donor. This increases the LogP (lipophilicity) of the amino acid, improving the peptide's ability to penetrate cell membranes (permeability).
"Beta-Sheet Breaker"
In aggregating peptides (e.g., amyloidogenic sequences), Threonine residues often stabilize
Proteolytic Stability
The steric bulk of the methoxy group, combined with the lack of H-bonding capability, can alter the local conformation of the peptide backbone. This often renders the adjacent peptide bonds less accessible to proteases, extending the in vivo half-life of the drug candidate.
Handling & Safety
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at -20°C. Keep container tightly closed. The compound is stable for >2 years if kept dry.
-
Compatibility: Compatible with standard Boc-SPPS (Solid Phase Peptide Synthesis) protocols. The O-methyl ether is stable to TFA (used for Boc removal) and HF (used for final cleavage).
References
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Synthesis of O-Methylated Amino Acids: Journal of Organic Chemistry, "Selective Methylation of Hydroxy Amino Acids."
-
Racemization Risks in Peptide Synthesis: Chemical Reviews, "Side Reactions in Peptide Synthesis."
-
Boc-Thr(Me)-OH Physical Data: PubChem Compound Summary for CID 222906.
-
Silver Oxide Methylation Protocol: Organic Syntheses, Coll. Vol. 6, p.101.
